molecular formula C20H28N4O2S2 B11457405 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

Cat. No.: B11457405
M. Wt: 420.6 g/mol
InChI Key: LIANIGSWZYYABT-UHFFFAOYSA-N
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Description

2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound featuring a quinazoline core, a piperidine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the quinazoline core.

    Reduction: Reduction reactions can target the carbonyl groups within the quinazoline and piperidine structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and carbodithioate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinazoline core is particularly noted for its biological activity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbodithioate group may also play a role in binding to metal ions or other biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate apart is its combination of a quinazoline core with a piperidine ring and a carbodithioate group

Properties

Molecular Formula

C20H28N4O2S2

Molecular Weight

420.6 g/mol

IUPAC Name

[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate

InChI

InChI=1S/C20H28N4O2S2/c1-12-5-13(2)10-24(9-12)19(27)28-11-17(26)23-18-21-8-14-15(22-18)6-20(3,4)7-16(14)25/h8,12-13H,5-7,9-11H2,1-4H3,(H,21,22,23,26)

InChI Key

LIANIGSWZYYABT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=S)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C)C

Origin of Product

United States

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